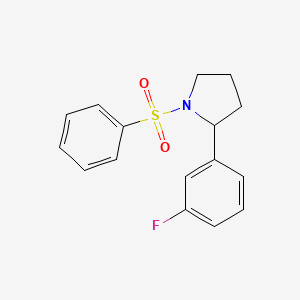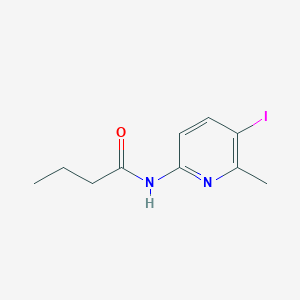
N-(5-iodo-6-methyl-2-pyridinyl)butanamide
Vue d'ensemble
Description
N-(5-iodo-6-methyl-2-pyridinyl)butanamide, also known as IMPY, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a selective ligand for the sigma-2 receptor, a protein that has been implicated in a variety of cellular processes, including cell growth and death. The synthesis of IMPY is a complex process that requires specialized equipment and expertise. In
Mécanisme D'action
The mechanism of action of N-(5-iodo-6-methyl-2-pyridinyl)butanamide is not fully understood, but it is thought to involve the binding of the compound to the sigma-2 receptor. This binding may activate or inhibit the receptor, leading to changes in cellular processes such as cell growth and death.
Biochemical and Physiological Effects:
N-(5-iodo-6-methyl-2-pyridinyl)butanamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(5-iodo-6-methyl-2-pyridinyl)butanamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(5-iodo-6-methyl-2-pyridinyl)butanamide has been found to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-iodo-6-methyl-2-pyridinyl)butanamide in lab experiments is its selectivity for the sigma-2 receptor. This allows researchers to study the role of this receptor in cellular processes without interfering with other receptors or processes. However, the synthesis of N-(5-iodo-6-methyl-2-pyridinyl)butanamide is a complex process that requires specialized equipment and expertise, which may limit its availability for some researchers.
Orientations Futures
There are many potential future directions for research involving N-(5-iodo-6-methyl-2-pyridinyl)butanamide. One area of interest is the role of the sigma-2 receptor in cancer cell growth and death, and the potential use of N-(5-iodo-6-methyl-2-pyridinyl)butanamide as a cancer treatment. Other areas of interest include the role of the sigma-2 receptor in other cellular processes, such as inflammation and pain, and the development of new compounds that target this receptor. Further research is needed to fully understand the mechanism of action of N-(5-iodo-6-methyl-2-pyridinyl)butanamide and the sigma-2 receptor, and to explore its potential applications in scientific research and medicine.
In conclusion, N-(5-iodo-6-methyl-2-pyridinyl)butanamide, or N-(5-iodo-6-methyl-2-pyridinyl)butanamide, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. Its selective binding to the sigma-2 receptor has made it a valuable tool for studying the role of this receptor in cellular processes. While the synthesis of N-(5-iodo-6-methyl-2-pyridinyl)butanamide is a complex process that requires specialized equipment and expertise, its potential applications in scientific research and medicine make it an area of interest for future research.
Applications De Recherche Scientifique
N-(5-iodo-6-methyl-2-pyridinyl)butanamide has been used in a variety of scientific research applications due to its selective binding to the sigma-2 receptor. This receptor has been implicated in a variety of cellular processes, including cell growth and death, and has been found to be overexpressed in a variety of cancer cells. N-(5-iodo-6-methyl-2-pyridinyl)butanamide has been used to study the role of the sigma-2 receptor in cancer cell growth and death, as well as in other cellular processes.
Propriétés
IUPAC Name |
N-(5-iodo-6-methylpyridin-2-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O/c1-3-4-10(14)13-9-6-5-8(11)7(2)12-9/h5-6H,3-4H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIBATVFJYJBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=C(C=C1)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-iodo-6-methylpyridin-2-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



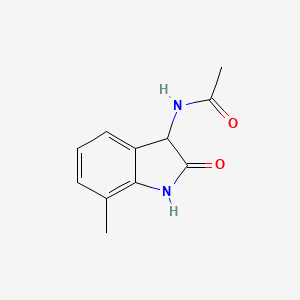
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4649451.png)
![2-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4649456.png)
![5-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4649462.png)
![4-[(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4649465.png)
![5-{[(2,6-dichlorobenzyl)thio]methyl}-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4649485.png)
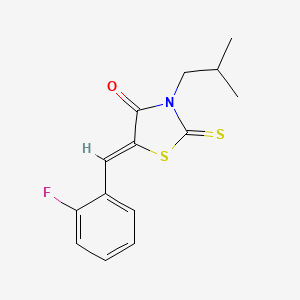
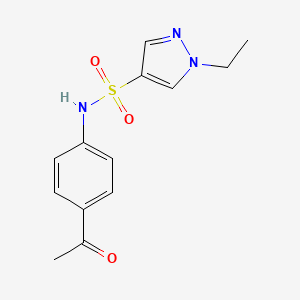
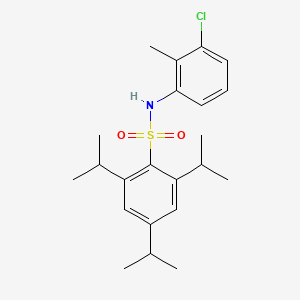
![3,4-dichloro-N-{4-[(diethylamino)methyl]phenyl}benzamide](/img/structure/B4649529.png)
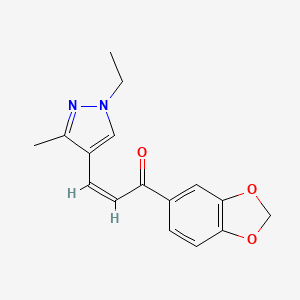
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4649546.png)
![2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4649550.png)
